2-Benzylpyridin-3-amine
Overview
Description
2-Benzylpyridin-3-amine , also known by its chemical formula C₁₂H₁₁N , is an organic compound belonging to the class of aromatic amines. Its structure consists of a pyridine ring with a benzyl group attached at the 2-position. This compound exhibits interesting properties due to its aromatic nature and the presence of both amine and benzyl moieties.
Synthesis Analysis
The synthesis of 2-Benzylpyridin-3-amine involves several methods, including:
Reductive Amination : This method combines an aldehyde or ketone with an amine in the presence of a reducing agent. For instance, reacting benzaldehyde with 2-aminopyridine under reducing conditions can yield the desired product.
Heterocyclic Chemistry : The pyridine ring in 2-Benzylpyridin-3-amine makes it amenable to various heterocyclic reactions. Cyclization of suitable precursors can lead to its formation.
Molecular Structure Analysis
The molecular structure of 2-Benzylpyridin-3-amine is crucial for understanding its properties. The benzyl group provides steric effects, influencing reactivity and solubility. The lone pair on the nitrogen atom contributes to its basicity.
Chemical Reactions Analysis
Acylation : 2-Benzylpyridin-3-amine can undergo acylation reactions, where the nitrogen lone pair attacks an acyl chloride or anhydride, leading to amide formation.
Substitution Reactions : The benzyl group can be substituted by various nucleophiles, such as halides or amines, resulting in modified derivatives.
Physical And Chemical Properties Analysis
Melting Point : 2-Benzylpyridin-3-amine typically melts around 100-110°C .
Solubility : It is moderately soluble in polar solvents like ethanol and methanol.
Color and Odor : The compound appears as a white to pale yellow solid with a faint aromatic odor.
Safety And Hazards
Toxicity : While specific toxicity data for this compound are limited, aromatic amines can be toxic and potentially carcinogenic. Proper handling and protective measures are essential.
Handling Precautions : Avoid inhalation, skin contact, and ingestion. Use appropriate personal protective equipment.
Future Directions
Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.
Derivatization : Explore modifications of the benzyl or pyridine moiety to enhance specific properties.
properties
IUPAC Name |
2-benzylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-7-4-8-14-12(11)9-10-5-2-1-3-6-10/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRILBXMVAYPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596796 | |
Record name | 2-Benzylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylpyridin-3-amine | |
CAS RN |
61338-02-1 | |
Record name | 2-Benzylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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